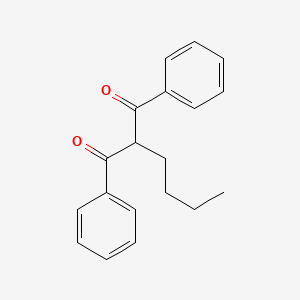
2-Butyl-1,3-diphenylpropane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Butyl-1,3-diphenylpropane-1,3-dione can be synthesized through several methods. One common synthetic route involves the Claisen condensation of benzylideneacetone with benzoyl chloride in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, followed by acidification to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyl-1,3-diphenylpropane-1,3-dione undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, such as iodination of the α-methylene group when treated with periodic acid.
Common Reagents and Conditions
Oxidation: Common reagents include radical initiators like CCl3O2• and N3•.
Substitution: Periodic acid is used for iodination reactions, often under mild conditions.
Major Products Formed
Applications De Recherche Scientifique
2-Butyl-1,3-diphenylpropane-1,3-dione has several scientific research applications:
Chemistry: It is used as a model compound in electron transfer reactions and radical-anion chain mechanisms.
Medicine: It acts as a heat stabilizer and antitumor agent, making it valuable in pharmaceutical research.
Industry: It is used in perfumery and organic synthesis due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Butyl-1,3-diphenylpropane-1,3-dione involves its ability to undergo electron transfer reactions. It can activate Nrf2, leading to the dissociation from Keap1 and nuclear translocation of Nrf2. This activation results in the expression of antioxidant response elements, providing protection against oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diphenyl-2-propanone: Used as a precursor in the synthesis of polyphenylene dendrimers and other polycyclic aromatic hydrocarbons.
2-Benzoylacetophenone: Known for its use in organic synthesis and as a stabilizer.
Uniqueness
2-Butyl-1,3-diphenylpropane-1,3-dione is unique due to its dual role as a chemical model in electron transfer reactions and its biological activity as an antitumor agent. Its ability to activate Nrf2 and prevent oxidative damage sets it apart from other similar compounds .
Propriétés
Numéro CAS |
162521-29-1 |
|---|---|
Formule moléculaire |
C19H20O2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
2-butyl-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C19H20O2/c1-2-3-14-17(18(20)15-10-6-4-7-11-15)19(21)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3 |
Clé InChI |
ICFRVXBXPFMEST-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1-Iodohex-1-en-1-yl)selanyl]benzene](/img/structure/B14267883.png)
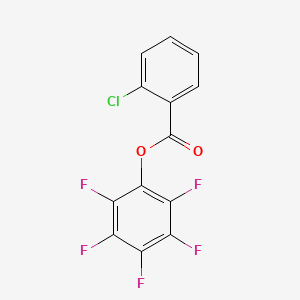
![1H-Isoindole-1,3(2H)-dione, 2-[2-[(4-aminophenyl)thio]ethyl]-](/img/structure/B14267885.png)
![2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene](/img/structure/B14267887.png)
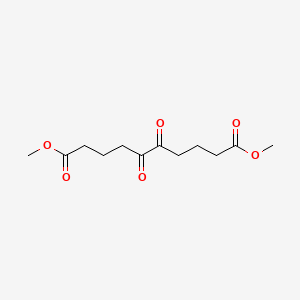
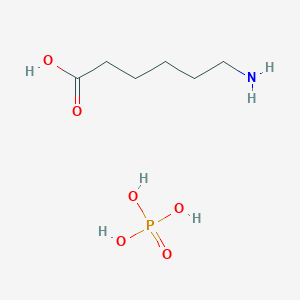

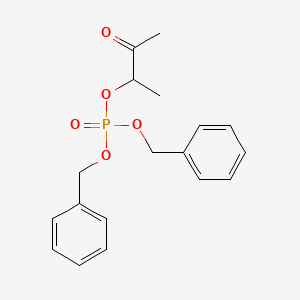
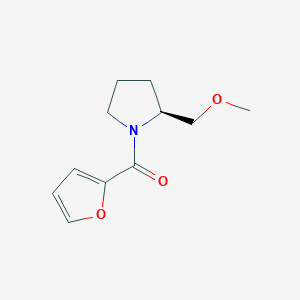
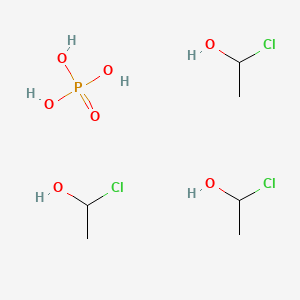
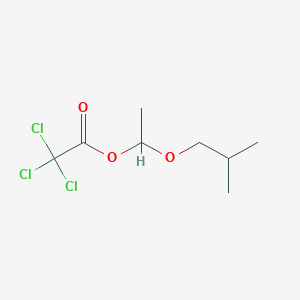
![Chloro[(pent-4-en-1-yl)oxy]di(propan-2-yl)silane](/img/structure/B14267942.png)
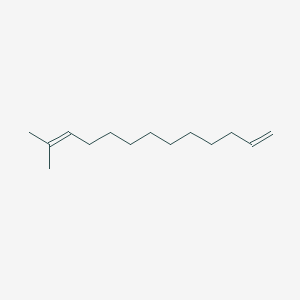
![8-Methoxy-8'-nitro-3-phenyl-2,2'-spirobi[naphtho[2,3-b]pyran]](/img/structure/B14267954.png)
